molecular formula C11H16ClNO2 B2610188 7-Propoxy-2,3-dihydro-1-benzofuran-3-amine;hydrochloride CAS No. 2378503-26-3

7-Propoxy-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

Cat. No. B2610188
CAS RN: 2378503-26-3
M. Wt: 229.7
InChI Key: GWFJIMUBXFBJPI-UHFFFAOYSA-N
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Description

7-Propoxy-2,3-dihydro-1-benzofuran-3-amine;hydrochloride, also known as 7-OH-DPAT, is a chemical compound that belongs to the benzofuran family. It is a potent agonist for the dopamine D3 receptor and has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders.

Scientific Research Applications

Benzofuran Derivatives and Their Bioactivity

Benzofuran compounds are notable for their strong biological activities, which include anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. Owing to these activities, benzofuran derivatives have garnered attention for their potential as natural drug lead compounds. Notable research has found benzofuran compounds with anti-hepatitis C virus activity, suggesting their promise as therapeutic agents for hepatitis C disease. The synthesis of benzofuran rings through novel methods, such as free radical cyclization cascades, has been explored to create complex benzofuran derivatives efficiently (Yu-hang Miao et al., 2019).

Synthetic Approaches and Chemical Properties

The synthesis and structural properties of benzofuran derivatives have been a focus of recent studies, revealing their potential applications in pharmaceuticals, agriculture, and polymers. The diverse biological activities of benzofurans, including antimicrobial, anti-inflammatory, antitumor, and enzyme inhibitory activities, have been documented. These findings underscore the importance of benzofuran derivatives as significant inhibitors against various diseases, viruses, and microbes (K. Dawood, 2019).

properties

IUPAC Name

7-propoxy-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-6-13-10-5-3-4-8-9(12)7-14-11(8)10;/h3-5,9H,2,6-7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFJIMUBXFBJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC2=C1OCC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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